Cas no 2172396-51-7 (benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)

benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate
- benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate
- EN300-1440633
- 2172396-51-7
-
- インチ: 1S/C14H18ClNO4S/c1-14(11-21(15,18)19)7-8-16(10-14)13(17)20-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
- InChIKey: XEKBTQXIHSTFQW-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1(C)CN(C(=O)OCC2C=CC=CC=2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 331.0645069g/mol
- どういたいしつりょう: 331.0645069g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 72.1Ų
benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1440633-500mg |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 500mg |
$1866.0 | 2023-09-29 | ||
Enamine | EN300-1440633-100mg |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 100mg |
$1711.0 | 2023-09-29 | ||
Enamine | EN300-1440633-10000mg |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 10000mg |
$8357.0 | 2023-09-29 | ||
Enamine | EN300-1440633-250mg |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 250mg |
$1789.0 | 2023-09-29 | ||
Enamine | EN300-1440633-5000mg |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 5000mg |
$5635.0 | 2023-09-29 | ||
Enamine | EN300-1440633-50mg |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 50mg |
$1632.0 | 2023-09-29 | ||
Enamine | EN300-1440633-2500mg |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 2500mg |
$3809.0 | 2023-09-29 | ||
Enamine | EN300-1440633-1000mg |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 1000mg |
$1944.0 | 2023-09-29 | ||
Enamine | EN300-1440633-1.0g |
benzyl 3-[(chlorosulfonyl)methyl]-3-methylpyrrolidine-1-carboxylate |
2172396-51-7 | 1g |
$0.0 | 2023-06-06 |
benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylateに関する追加情報
Professional Introduction to Benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate (CAS No. 2172396-51-7)
Benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate, a compound with the CAS number 2172396-51-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple functional groups, including a chlorosulfonyl moiety and a methylpyrrolidine core, makes it a versatile intermediate for various chemical transformations.
The structural motif of Benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate is particularly noteworthy for its ability to serve as a building block in the synthesis of more intricate molecules. The chlorosulfonyl group, known for its electrophilic nature, facilitates nucleophilic substitution reactions, enabling the introduction of diverse substituents at specific positions. This property is especially valuable in medicinal chemistry, where precise functionalization is often required to optimize pharmacological activity.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The pyrrolidine ring system, a common feature in many bioactive molecules, contributes to the compound's biological relevance. Specifically, the 3-methylpyrrolidine scaffold is found in several pharmacologically active agents, suggesting that Benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate may exhibit similar properties when incorporated into drug candidates.
The compound's utility extends beyond simple intermediates; it also serves as a platform for exploring new synthetic pathways. Researchers have leveraged its reactivity to develop innovative methods for constructing complex molecules with potential applications in both academic and industrial settings. For instance, the methylpyrrolidine core can be modified through various chemical reactions to introduce additional functional groups, thereby tailoring the molecule's properties for specific applications.
Recent studies have highlighted the importance of such versatile intermediates in accelerating drug discovery processes. By providing a robust framework that can be easily modified, Benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate aids in the rapid screening of new compounds. This efficiency is crucial in today's fast-paced pharmaceutical landscape, where time-to-market is a critical factor.
The compound's synthesis also reflects advancements in synthetic methodologies. Modern techniques have enabled more efficient and scalable production processes, making it more accessible for researchers worldwide. This accessibility is essential for fostering innovation and collaboration across different scientific disciplines.
In conclusion, Benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate (CAS No. 2172396-51-7) stands out as a valuable asset in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an ideal candidate for further exploration and development. As research continues to uncover new applications and synthetic possibilities, this compound is poised to play a significant role in shaping the future of drug discovery and molecular engineering.
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